Dialuminium (Al2) Bond Strength: Direct Quantitative Comparison of Neutral vs. Cationic Dissociation Energy
The neutral dialuminium dimer (Al₂) exhibits a refined bond dissociation energy D₀(Al–Al) = 136.9 ± 1.8 kJ/mol, derived from combining photofragment imaging measurements of the Al₂⁺ cation D₀(Al⁺–Al) = 136.6 ± 1.8 kJ/mol with precisely known ionization energies IE(Al) and IE(Al₂) [1]. This direct head-to-head comparison reveals that the neutral and cationic dissociation energies are statistically indistinguishable within experimental uncertainty (Δ = 0.3 kJ/mol), a finding that contrasts with most transition metal dimers where ionization typically strengthens or weakens the bond by 10–50 kJ/mol [1][2]. This near-identity in bond strength between Al₂ and Al₂⁺ provides a unique experimental benchmark for testing theoretical models of electron correlation and bonding in main-group clusters, and it directly informs selection between neutral and cationic Al₂ species in gas-phase reactivity studies where bond energetics dictate fragmentation pathways [1].
| Evidence Dimension | Bond Dissociation Energy D₀ |
|---|---|
| Target Compound Data | 136.9 ± 1.8 kJ/mol |
| Comparator Or Baseline | Al₂⁺ cation: 136.6 ± 1.8 kJ/mol |
| Quantified Difference | 0.3 kJ/mol (statistically equivalent) |
| Conditions | Gas-phase photofragment imaging spectroscopy at near-threshold energies (38,500–42,000 cm⁻¹) |
Why This Matters
This near-identical bond strength between neutral and cationic dialuminium eliminates a variable in gas-phase reactivity experiments, allowing researchers to attribute observed differences exclusively to electronic state effects rather than bond energetics.
- [1] Johnston, M. D.; Lockwood, S. P.; Metz, R. B. Photofragment imaging and electronic spectroscopy of Al₂⁺. Journal of Chemical Physics, 2018, 148(21), 214308. View Source
- [2] Paranthaman, S. Assessment of DFT Functionals in Predicting Bond Length and Atomization Energy of Catalytically Important Metal Dimers. 2016. View Source
